molecular formula C14H12BrClN2O2S B6290633 N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 1821332-73-3

N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No. B6290633
CAS RN: 1821332-73-3
M. Wt: 387.7 g/mol
InChI Key: BUQWBICHAKEIQH-MFOYZWKCSA-N
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Description

The compound “N’-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide” is a complex organic molecule. It contains a benzylidene group (a type of imine) attached to a 2-bromo-4-chlorobenzene ring and a 4-methylbenzenesulfonohydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy, as well as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The benzylidene group could potentially undergo reactions with nucleophiles, and the sulfonohydrazide group could potentially undergo reactions with electrophiles .

Scientific Research Applications

Nonlinear Optical Materials

One notable application of these compounds is in the field of nonlinear optical (NLO) materials. A study on (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide (CBMBSH) demonstrated its potential in this area. Single crystals of CBMBSH were grown, and their structural stabilizing interactions, linear and nonlinear optical properties were thoroughly investigated using spectroscopic and computational methods. This research suggests that such compounds have significant potential for use in optical limiting and other electro-optic applications due to their promising nonlinear absorption and optical limiting properties (Sasikala et al., 2017).

Antimicrobial Agents

Another significant area of application is in the development of antimicrobial agents. A series of derivatives synthesized from 4-methylbenzenesulfonohydrazide showed potential as antimycobacterial, antibacterial, and antifungal agents. This indicates that modifications of the base compound can lead to effective solutions for combating a variety of pathogens (Ghiya & Joshi, 2016).

Molecular Electronics

Research also extends into the realm of molecular electronics, where such compounds are explored for their electronic structural characteristics. Studies involving spectroscopic and DFT-based computational analyses have shed light on the molecular electronic structural characteristics of these compounds, highlighting their relevance in designing materials with specific electronic and optical functionalities (Ahamed et al., 2018).

DNA Interaction Studies

Compounds derived from N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide have been evaluated for their interaction with Salmon sperm DNA, showcasing their potential in biologically relevant applications. Such studies are critical for understanding the molecular basis of drug-DNA interactions, which can inform the design of novel therapeutic agents (Sirajuddin et al., 2013).

Corrosion Inhibition

Additionally, these compounds have been investigated for their use as corrosion inhibitors for metals. Their efficacy in protecting materials from corrosion, particularly in acidic environments, has been demonstrated through electrochemical evaluations and DFT calculations. This application is especially relevant in industrial settings where metal preservation is critical (Ichchou et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, further studies could be conducted to optimize its structure, evaluate its efficacy and safety in preclinical and clinical trials, and develop methods for its large-scale production .

properties

IUPAC Name

N-[(Z)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(16)8-14(11)15/h2-9,18H,1H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQWBICHAKEIQH-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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